Methyl dichloro(fluoro)acetate
Overview
Description
Methyl dichloro(fluoro)acetate is a compound that undergoes base-catalyzed condensation with aliphatic α-haloaldehydes . It is involved in nucleophilic substitution reactions with nitro(pentafluorosulfanyl)benzenes .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists . The direct formation of the C-F bond by fluorinase is the most effective and promising method . Methyl 2,2-dichloro-2-fluoroacetate is synthesized using trifluoromethanesulfonyl chloride .Molecular Structure Analysis
The molecular weight of Methyl 2,2-dichloro-2-fluoroacetate is 160.96 . Its InChI code is 1S/C3H3Cl2FO2/c1-8-2(7)3(4,5)6/h1H3 .Chemical Reactions Analysis
Methyl dichloroacetate undergoes base-catalyzed condensation with aliphatic α-haloaldehydes . It also participates in nucleophilic substitution reactions with nitro(pentafluorosulfanyl)benzenes .Physical and Chemical Properties Analysis
Methyl 2,2-dichloro-2-fluoroacetate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Methyl (Z)-α-Fluoro-α,β-unsaturated Carboxylates : A study by Ishihara and Kuroboshi (1987) showed that methyl dichlorofluoroacetate can be used in the synthesis of methyl (Z)-α-fluoro-α,β-unsaturated carboxylic acid methyl esters through a reductive coupling–elimination reaction with carbonyl compounds (Ishihara & Kuroboshi, 1987).
Electrochemical Fluorination : Balandeh et al. (2017) described the electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride, which showed that methyl dichlorofluoroacetate could be involved in complex fluorination processes (Balandeh et al., 2017).
Inhibition of Methanogenesis : Janssen and Frenzel (1997) explored the use of methyl fluoride (including compounds like methyl dichlorofluoroacetate) as an inhibitor of methanogenesis in pure and mixed cultures of anaerobic bacteria and archaea (Janssen & Frenzel, 1997).
Separation in Chemical Processes : Penkova et al. (2013) studied the separation of acetic acid–methanol–methyl acetate–water reactive mixture, indicating the potential use of methyl dichlorofluoroacetate in chemical separation processes (Penkova et al., 2013).
Insecticidal Activity : Browning, Shapiro, and DuBrule (1948) investigated the insecticidal activity of compounds related to DDT, including fluoro- and methyl-analogues, suggesting the possible use of methyl dichlorofluoroacetate in developing insecticides (Browning et al., 1948).
Gas Chromatographic Analysis : Weidner and Zacchei (1984) described a method for measuring a diuretic-antihypertensive agent using methyl esters, which could involve the use of methyl dichlorofluoroacetate in analytical chemistry (Weidner & Zacchei, 1984).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl dichloro(fluoro)acetate is a complex compound with a variety of potential targets. It has been used in the diastereoselective synthesis of bicyclic chlorocyclopropane , as a difunctional initiator during atom transfer radical polymerization of methyl or n-butyl acrylate , and as a reagent during CrCl2-induced olefination of aldehydes . The specific targets of these reactions are the molecules or structures that the compound interacts with to produce a desired effect.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their structure or function. For example, in the Suzuki–Miyaura (SM) cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its specific use. In the context of the Suzuki–Miyaura (SM) cross-coupling reaction, the compound affects the pathway of carbon–carbon bond formation . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new bonds and structures.
Pharmacokinetics
The compound’s chemical properties, such as its relatively stable structure and functional group tolerant reaction conditions , suggest that it may have unique pharmacokinetic properties that impact its bioavailability.
Result of Action
The result of this compound’s action is the formation of new chemical structures or changes in existing ones. For example, in the Suzuki–Miyaura (SM) cross-coupling reaction, the compound’s action results in the formation of a new carbon–carbon bond . These molecular and cellular effects are crucial for the compound’s various applications in chemical reactions.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the outcomes of its interactions with its targets. For example, the Suzuki–Miyaura (SM) cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions , suggesting that the compound’s action may be influenced by the specific conditions of the reaction environment.
Properties
IUPAC Name |
methyl 2,2-dichloro-2-fluoroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2FO2/c1-8-2(7)3(4,5)6/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTXQBGWWMWLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545010 | |
Record name | Methyl dichloro(fluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-44-7 | |
Record name | Methyl dichloro(fluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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